molecular formula C8H6ClN B12827359 3-Chloro-4-ethynyl-5-methylpyridine

3-Chloro-4-ethynyl-5-methylpyridine

Cat. No.: B12827359
M. Wt: 151.59 g/mol
InChI Key: ZHJYLGZMNLUOBM-UHFFFAOYSA-N
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Description

3-Chloro-4-ethynyl-5-methylpyridine (CAS 1824300-89-1) is a versatile pyridine derivative designed for advanced chemical synthesis and research applications. Its molecular structure incorporates chloro and ethynyl substituents on a methylpyridine ring, making it a valuable bifunctional building block . The chloro group is a classic handle for nucleophilic substitution reactions, while the ethynyl group allows for metal-catalyzed cross-coupling, such as Sonogashira reactions, and cycloaddition chemistry like the Huisgen azide-alkyne cycloaddition . This unique combination of reactive sites enables researchers to efficiently construct complex molecular architectures, particularly in medicinal chemistry where chlorinated heterocycles are a prominent feature in many active pharmaceutical ingredients . Pyridine derivatives are of significant interest in the development of active ingredients for the agrochemical and pharmaceutical industries . The structural motifs present in this compound are frequently explored in the synthesis of new chemical entities for drug discovery and crop protection. As a key intermediate, it can be used to create molecules that mimic trifluoromethylpyridine derivatives, a class known for its excellent biological activity and market presence in pesticides and pharmaceuticals . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

IUPAC Name

3-chloro-4-ethynyl-5-methylpyridine

InChI

InChI=1S/C8H6ClN/c1-3-7-6(2)4-10-5-8(7)9/h1,4-5H,2H3

InChI Key

ZHJYLGZMNLUOBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1C#C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethynyl-5-methylpyridine can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method typically involves the reaction of a halogenated pyridine derivative with an ethynylboronic acid or ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethynyl-5-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.

    Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger conjugated systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

Major Products Formed

    Substitution: Products include various substituted pyridines.

    Oxidation: Products include carbonyl compounds such as aldehydes or ketones.

    Reduction: Products include alkenes or alkanes.

Scientific Research Applications

3-Chloro-4-ethynyl-5-methylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of bioactive compounds and pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethynyl-5-methylpyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on pyridine derivatives significantly influence their physical and chemical behaviors. Below is a comparative analysis of key compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
3-Chloro-4-ethynyl-5-methylpyridine C₈H₅ClN ~153.59 Not reported Cl (C3), ethynyl (C4), CH₃ (C5)
4-Chloro-3-((TMS)ethynyl)pyridine [6] C₁₀H₁₁ClNSi 224.74 Not reported Cl (C4), TMS-ethynyl (C3)
2-Chloro-4-iodo-3-methylpyridine [8] C₆H₅ClIN 253.47 Not reported Cl (C2), I (C4), CH₃ (C3)
5-Chloro-4-{[Ph]imino}-pyridin-3-ol [5] C₁₂H₈ClN₂O 243.66 268–287 Cl (C5), imino-phenyl (C4), OH (C3)

Key Observations :

  • Ethynyl vs. Silyl-Protected Ethynyl : The trimethylsilyl (TMS) group in 4-Chloro-3-((TMS)ethynyl)pyridine increases molecular weight by ~71 g/mol compared to the unprotected ethynyl group in the target compound, reducing reactivity in downstream reactions .
  • Halogen Positioning : Chlorine at position 3 (as in the target compound) versus position 2 or 4 alters electronic effects. For instance, 2-Chloro-4-iodo-3-methylpyridine exhibits stronger σ-electron withdrawal due to the ortho-chloro substituent .
  • Melting Points: Compounds with polar groups (e.g., hydroxyl or nitro) exhibit higher melting points (268–287°C) compared to non-polar derivatives, as seen in .

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy :

  • The ethynyl group in this compound shows a characteristic C≡C stretch at ~2100 cm⁻¹, absent in silyl-protected analogs due to C-Si bond vibrations (~1250 cm⁻¹) .
  • Chlorine substituents produce C-Cl stretches at 550–650 cm⁻¹, consistent across analogs .

¹H NMR :

  • Methyl groups (e.g., at C5 in the target compound) resonate at δ 2.3–2.5 ppm, while ethynyl protons appear as singlets at δ 3.0–3.2 ppm .

Q & A

Q. How is this compound utilized in medicinal chemistry for target validation?

  • Methodology : Serve as a scaffold for kinase inhibitors (e.g., p38 MAPK) via Suzuki-Miyaura coupling with boronic acids. Assess binding affinity using SPR or ITC. Validate cytotoxicity in cell lines (e.g., HEK293) with IC₅₀ dose-response curves .

Q. What role does the ethynyl group play in material science applications (e.g., MOFs or conductive polymers)?

  • Methodology : The ethynyl moiety enables π-stacking in metal-organic frameworks (MOFs) via click chemistry (CuAAC). Characterize conductivity via four-probe resistivity measurements and thermal stability via TGA .

Experimental Design and Best Practices

Q. What steps ensure reproducibility in scaled-up synthesis of this compound?

  • Methodology : Use continuous flow reactors for precise temperature/residence time control. Validate purity at each scale (mg to kg) via consistent QC protocols (HPLC, melting point). Document deviations in reaction logs .

Q. How to design stability studies for long-term storage of this compound?

  • Methodology : Store under argon at –20°C in amber vials. Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC. Identify degradation products using LC-MS .

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